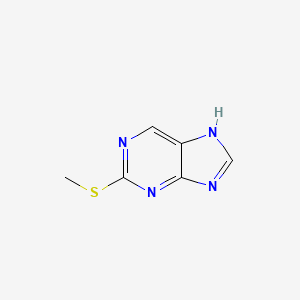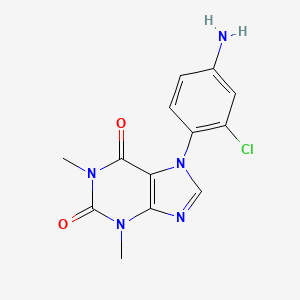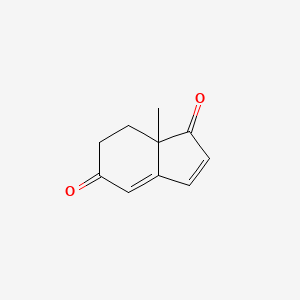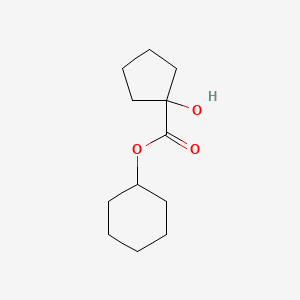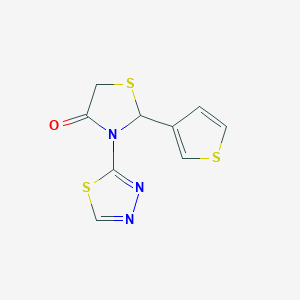
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound features a unique structure combining thiadiazole, thiophene, and thiazolidinone moieties, which contribute to its wide range of applications in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification using column chromatography. The compound can be characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one has several scientific research applications:
作用機序
The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
DNA Replication: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, such as topoisomerases and kinases.
Apoptosis Induction: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 5-mercapto-1,3,4-thiadiazole share similar structural features and biological activities.
Thiazolidinone Derivatives: Compounds such as 2-thioxo-1,3-thiazolidin-4-one and 2-imino-1,3-thiazolidin-4-one also exhibit comparable properties.
特性
CAS番号 |
91260-07-0 |
|---|---|
分子式 |
C9H7N3OS3 |
分子量 |
269.4 g/mol |
IUPAC名 |
3-(1,3,4-thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7N3OS3/c13-7-4-15-8(6-1-2-14-3-6)12(7)9-11-10-5-16-9/h1-3,5,8H,4H2 |
InChIキー |
PCPXPSJLFMWURC-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(S1)C2=CSC=C2)C3=NN=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


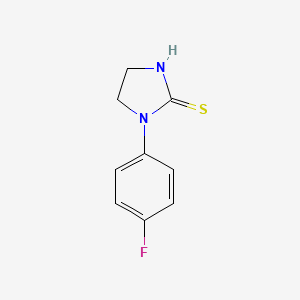
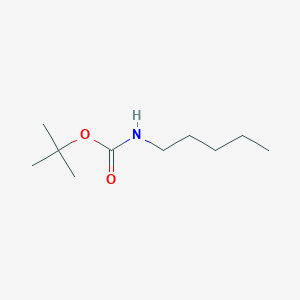
![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)

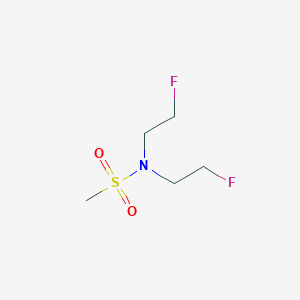
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
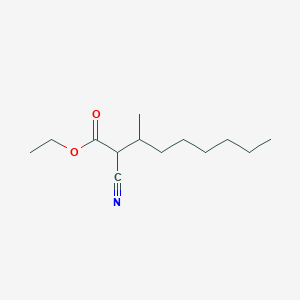
![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)
